![molecular formula C25H26ClN5O2 B2484898 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide CAS No. 902922-52-5](/img/structure/B2484898.png)
3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide
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Overview
Description
The compound “3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound is part of a class of compounds known as triazoloquinazolinones, which have been shown to possess a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The structure of similar compounds was confirmed via 1H NMR, 13C NMR, MS and FT-IR spectra . Single crystals of the compound were grown in acetonitrile and the structure was confirmed by X-ray diffraction . The DFT-optimized structure was consistent with that determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles . These reactions are facilitated by the presence of hydrazonoyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by IR absorption spectra and NMR spectra . The theoretical and experimental 13C NMR chemical shifts exhibited good correlation .Scientific Research Applications
H1-Antihistaminic Agents
Research indicates that certain derivatives of 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide have shown promising results as H1-antihistaminic agents. Specifically, compounds from this derivative class have been tested in vivo and demonstrated significant protection against histamine-induced bronchospasm in guinea pigs. Notably, certain compounds from this group were found to be more potent compared to standard antihistaminic drugs like chlorpheniramine maleate, providing a higher percentage of protection against bronchospasm. Additionally, these compounds showed lower sedation levels compared to chlorpheniramine maleate, indicating a potential for developing new H1-antihistamines with fewer sedative side effects (Alagarsamy et al., 2007), (Alagarsamy et al., 2007), (Alagarsamy et al., 2009), (Alagarsamy et al., 2009), (Alagarsamy et al., 2006).
Mechanism of Action
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c26-18-12-10-17(11-13-18)16-30-24(33)20-8-4-5-9-21(20)31-22(28-29-25(30)31)14-15-23(32)27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDULHYGVYNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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